molecular formula C11H18BNO4S B7952520 [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid

[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid

Cat. No.: B7952520
M. Wt: 271.15 g/mol
InChI Key: FCEANUNFPGOWPI-UHFFFAOYSA-N
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Description

[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H16BNO4S and a molecular weight of 257.114 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid typically involves the reaction of 3-(Diethylsulfamoyl)-5-methylphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures (around 80-100°C) to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 3-(Diethylsulfamoyl)-5-methylphenol.

    Reduction: Formation of 3-(Diethylamino)-5-methylphenylboronic acid.

    Substitution: Formation of various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the base, which helps to deprotonate the boronic acid group and activate it for the reaction .

Comparison with Similar Compounds

Uniqueness: [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid is unique due to the presence of the diethylsulfamoyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This functional group can also provide additional sites for further chemical modification, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[3-(diethylsulfamoyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-7-9(3)6-10(8-11)12(14)15/h6-8,14-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEANUNFPGOWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N(CC)CC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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